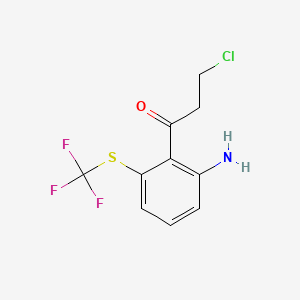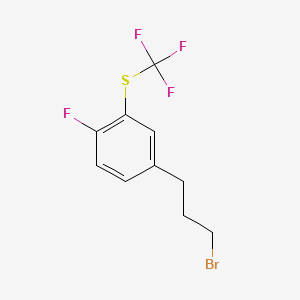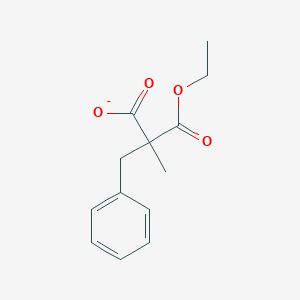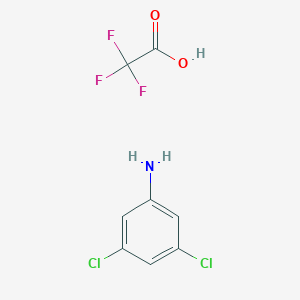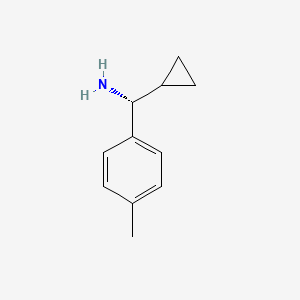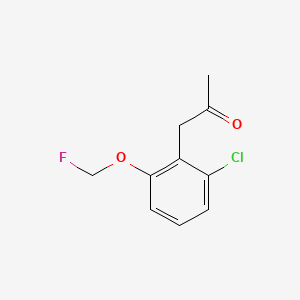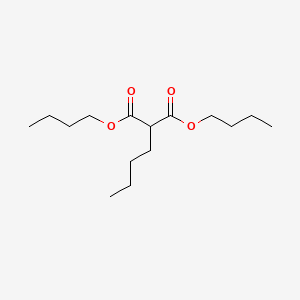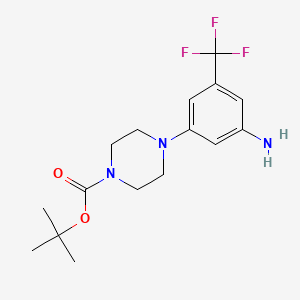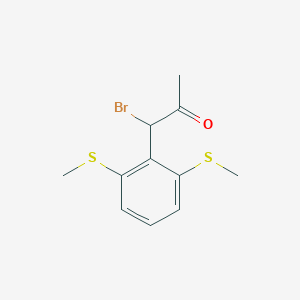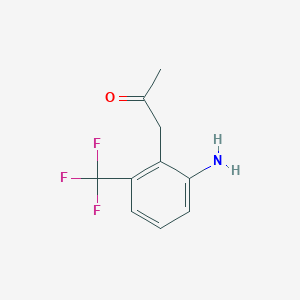![molecular formula C10H14Br2O2 B14072123 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene CAS No. 100362-78-5](/img/structure/B14072123.png)
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is an organic compound characterized by the presence of two bromine atoms and two allyloxy groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene typically involves the bromination of a suitable precursor followed by the introduction of allyloxy groups. One common method involves the reaction of 2,3-dibromobut-2-ene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyloxy groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The double bonds in the butene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated butane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene involves its ability to undergo various chemical transformations. The bromine atoms and allyloxy groups provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of new functional groups and molecular structures, which can interact with specific molecular targets and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-butene: A simpler analog with two bromine atoms and a butene backbone.
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: A related compound with a benzene ring and propynyl groups.
2,2-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol: A compound with a phenylene backbone and diethanol groups.
Uniqueness
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is unique due to its combination of bromine atoms and allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
100362-78-5 |
|---|---|
Molekularformel |
C10H14Br2O2 |
Molekulargewicht |
326.02 g/mol |
IUPAC-Name |
2,3-dibromo-1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H14Br2O2/c1-3-5-13-7-9(11)10(12)8-14-6-4-2/h3-4H,1-2,5-8H2 |
InChI-Schlüssel |
ORSMWUIFKCBSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(=C(COCC=C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
